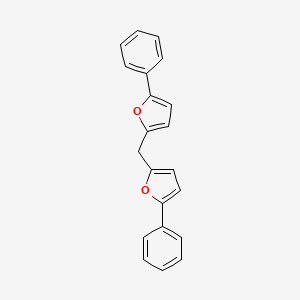
Bis(5-phenylfuran-2-yl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-phenylfuran-2-yl)methane: is an organic compound characterized by the presence of two phenylfuran groups attached to a central methane carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-phenylfuran-2-yl)methane typically involves the reaction of 5-phenylfurfuryl alcohol derivatives with concentrated perchloric acid in dioxane at room temperature for 35-40 hours . This method ensures the formation of the desired product with high selectivity and yield.
Industrial Production Methods: The use of solid acidic nanocatalysts has been explored for similar compounds, indicating potential pathways for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(5-phenylfuran-2-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium on carbon as a catalyst.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and materials science .
Applications De Recherche Scientifique
Bis(5-phenylfuran-2-yl)methane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents for various diseases.
Mécanisme D'action
The mechanism of action of Bis(5-phenylfuran-2-yl)methane involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as sirtuins, which play a role in various cellular processes . The compound’s structure allows it to fit into the active sites of these enzymes, thereby modulating their activity and exerting its effects.
Comparaison Avec Des Composés Similaires
Bis(5-methylfuran-2-yl)methane: Similar in structure but with methyl groups instead of phenyl groups.
Bis(indolyl)methane: Contains indole groups instead of furan rings.
Bis(pyrazolyl)methane: Features pyrazole rings instead of furan rings.
Uniqueness: Bis(5-phenylfuran-2-yl)methane is unique due to its phenylfuran structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Propriétés
Numéro CAS |
102732-77-4 |
|---|---|
Formule moléculaire |
C21H16O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
2-phenyl-5-[(5-phenylfuran-2-yl)methyl]furan |
InChI |
InChI=1S/C21H16O2/c1-3-7-16(8-4-1)20-13-11-18(22-20)15-19-12-14-21(23-19)17-9-5-2-6-10-17/h1-14H,15H2 |
Clé InChI |
ZNFIWXGHBFRARO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(O2)CC3=CC=C(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12915038.png)
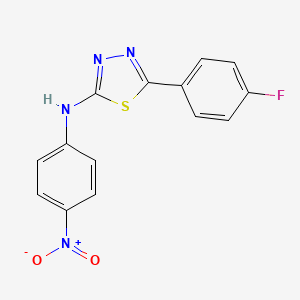


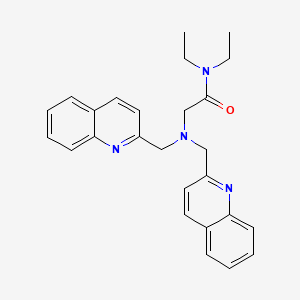
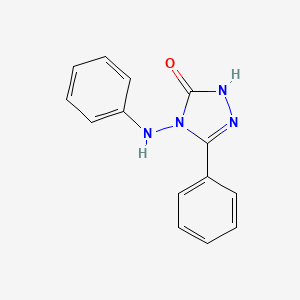
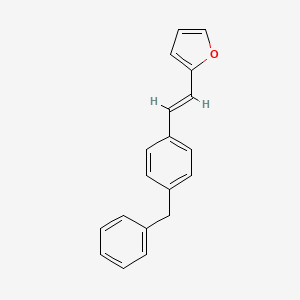
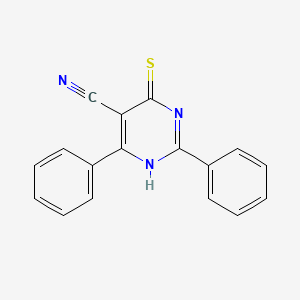
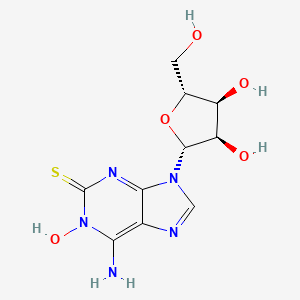
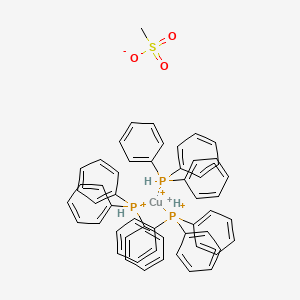
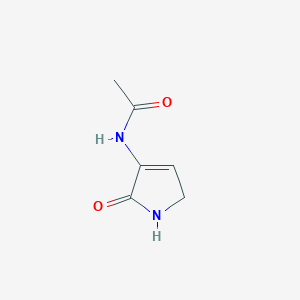
![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-](/img/structure/B12915117.png)
